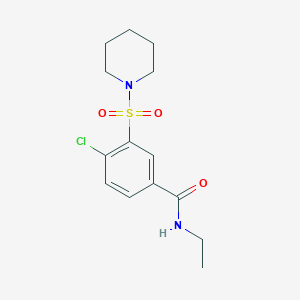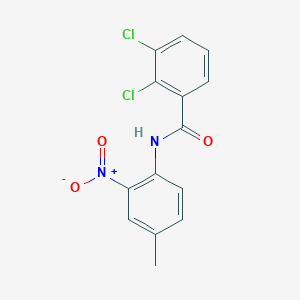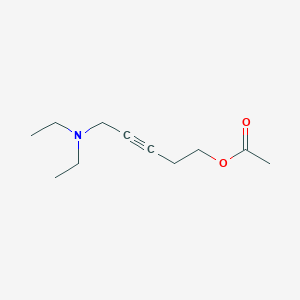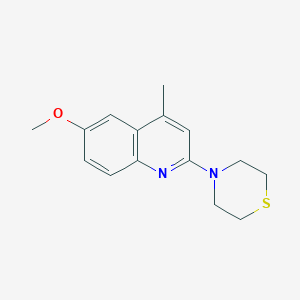![molecular formula C18H14N2O5 B5040485 1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone](/img/structure/B5040485.png)
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone is a complex organic compound featuring multiple functional groups, including a nitro group, an oxazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the furan ring: This can be synthesized via cyclization reactions involving furfural or other furan derivatives.
Coupling reactions: The final step involves coupling the oxazole and furan rings to the phenyl ethanone moiety using palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the oxazole and furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with unique properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxazole ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]methanone: Similar structure but with a methanone group instead of ethanone.
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]propanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-18(20(22)23)17(25-19-11)10-8-15-7-9-16(24-15)14-5-3-13(4-6-14)12(2)21/h3-10H,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDPRKCUMHSEL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5040402.png)
![2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetamide](/img/structure/B5040409.png)
![7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5040416.png)


![methyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5040430.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5040445.png)
![2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol](/img/structure/B5040472.png)
![(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040474.png)
![6-bromo-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5040481.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5040491.png)
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5040495.png)


